5-(2-chlorophenyl)-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
5-(2-Chlorophenyl)-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a bicyclic thieno[2,3-d]pyrimidin-4-one core. Key structural features include:
- Position 3: A 2-phenylethyl group, introducing steric bulk and aromatic interactions.
- Position 2: A sulfanyl (-SH) group, which may enhance reactivity or participate in hydrogen bonding.
Properties
IUPAC Name |
5-(2-chlorophenyl)-3-(2-phenylethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS2/c21-16-9-5-4-8-14(16)15-12-26-18-17(15)19(24)23(20(25)22-18)11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRPJLXGSLZCJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(NC2=S)SC=C3C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophene and a suitable carbonyl compound, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorobenzene derivative is reacted with the thieno[2,3-d]pyrimidine core.
Attachment of the Phenylethyl Group: This step often involves nucleophilic substitution reactions, where a phenylethyl halide reacts with the intermediate compound.
Incorporation of the Sulfanyl Group: This can be done through thiolation reactions, where a thiol reagent is used to introduce the sulfanyl group into the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thieno[2,3-d]pyrimidine core or the phenylethyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
5-(2-chlorophenyl)-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural differences and molecular properties of analogous thieno[2,3-d]pyrimidin-4-one derivatives:
Key Observations:
The 2-phenylethyl group (target) is bulkier than 2-methoxyethyl (CAS 743452-38-2) or ethyl (CAS 257870-40-9), which may reduce solubility but improve target binding via π-π interactions .
Synthetic Pathways: Suzuki-Miyaura coupling (e.g., Pd(dppf)Cl2-mediated reactions ) is a common method for introducing aryl groups at position 5, applicable to the target compound’s synthesis. Thieno[2,3-d]pyrimidinone cores are typically synthesized via cyclization of thiourea derivatives with α-haloketones .
Stability and Selectivity Considerations
- Microsomal Stability : Fluorinated analogs (e.g., CAS 743452-38-2 ) may exhibit enhanced metabolic stability compared to chlorinated derivatives due to reduced oxidative metabolism.
- Selectivity : The 2-phenylethyl group in the target compound could improve selectivity for hydrophobic binding pockets over smaller substituents (e.g., methoxyethyl ).
Biological Activity
The compound 5-(2-chlorophenyl)-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one belongs to the thieno[2,3-d]pyrimidine class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent and other pharmacological properties.
- Molecular Formula: C20H17ClN2OS
- Molecular Weight: 384.88 g/mol
- InChIKey: LOEOGKDKDSALIH-UHFFFAOYSA-N
Biological Activity Overview
Thieno[2,3-d]pyrimidine derivatives have been studied for their potential in treating various diseases, particularly cancer. The unique structure of these compounds allows for interactions with biological targets such as enzymes and receptors involved in disease pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, the compound has shown promising results against triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-231.
- Cytotoxicity Studies:
- Mechanism of Action:
Comparative Biological Activity Table
| Compound | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 21.6 | EGFR inhibition |
| Compound I (e.g., Gefitinib) | Various | 30-40 | EGFR inhibition |
| Compound II (e.g., Erlotinib) | Various | 25-35 | EGFR inhibition |
Other Pharmacological Activities
Beyond anticancer properties, thieno[2,3-d]pyrimidine derivatives have also been investigated for:
- Antimicrobial Activity:
- Anti-inflammatory Effects:
- Research indicates that these compounds may also possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways.
Case Studies and Research Findings
Several studies have synthesized and evaluated various thieno[2,3-d]pyrimidine derivatives:
- A study by Saddik et al. synthesized a series of derivatives and found that modifications at the sulfur atom significantly influenced cytotoxicity against cancer cell lines .
- Elmongy et al. reported that specific derivatives exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, highlighting their therapeutic potential in targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
